molecular formula C10H9BrO B600007 3-(4-Bromophenyl)-2-methylprop-2-enal CAS No. 105157-52-6

3-(4-Bromophenyl)-2-methylprop-2-enal

Cat. No. B600007
M. Wt: 225.085
InChI Key: RNBCQLCYZIHPON-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index . Chemical properties might include reactivity with other substances, stability, and flammability .

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, and reactivity. It also includes precautions for handling and storing the compound, and procedures for dealing with spills or exposure .

properties

IUPAC Name

3-(4-bromophenyl)-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBCQLCYZIHPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10780886
Record name 3-(4-Bromophenyl)-2-methylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2-methylprop-2-enal

CAS RN

23632-41-9
Record name 3-(4-Bromophenyl)-2-methylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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